molecular formula C20H22ClF2N3OS B2686511 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYLACETAMIDE HYDROCHLORIDE CAS No. 1216928-89-0

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYLACETAMIDE HYDROCHLORIDE

Cat. No.: B2686511
CAS No.: 1216928-89-0
M. Wt: 425.92
InChI Key: HEIKPNYYUCLKRV-UHFFFAOYSA-N
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Description

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYLACETAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C20H22ClF2N3OS and its molecular weight is 425.92. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

  • The compound is used in the synthesis of fused thiazolo[3,2-a]pyrimidinones, leveraging N-aryl-2-chloroacetamides as electrophilic building blocks. This synthetic route yields ring-annulated thiazolo[3,2-a]pyrimidinone products in acceptable yields, with analytical and spectral studies confirming the structure of the reaction products (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Antitumor Evaluation

  • Novel derivatives of 6-amino-2-phenylbenzothiazole bearing different substituents, including amino and dimethylamino groups, have been synthesized as hydrochloride salts and evaluated for cytostatic activities against various malignant human cell lines. These compounds exhibit potential anticancer properties, highlighting the compound's utility in antitumor research (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).

Corrosion Inhibition

  • Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effects against steel in acidic solutions. These inhibitors show high efficiency and stability, offering a new approach to corrosion protection. The study also involves quantum chemical parameter calculations to understand the theoretical underpinnings of their efficacy (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Anti-inflammatory Activity

  • A study on the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has shown significant anti-inflammatory activity, providing insights into new anti-inflammatory agents (Sunder & Maleraju, 2013).

Antimicrobial Activity

  • The synthesis of substituted dibenzo[b,f][1,4]thiazepines analogues and their evaluation against gram-positive and gram-negative bacteria demonstrate the antimicrobial potential of these compounds. This research opens avenues for developing new antimicrobial agents to combat resistant bacterial strains (Tailor, Patel, & Malik, 2014).

Photoinduced Intramolecular Charge Transfer

  • The photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, including those with dimethylamino groups, shows a strong dependence on the substituent in the N-aryl group. This study provides valuable insights into the mechanisms of photoinduced intramolecular charge transfer, useful in designing photoactive materials (Yang, Liau, Wang, & Hwang, 2004).

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3OS.ClH/c1-24(2)9-6-10-25(18(26)11-14-7-4-3-5-8-14)20-23-19-16(22)12-15(21)13-17(19)27-20;/h3-5,7-8,12-13H,6,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIKPNYYUCLKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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